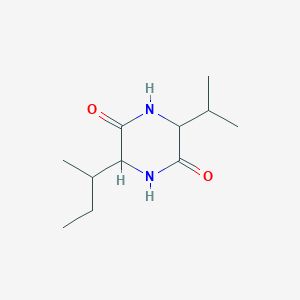

Cyclo(Ile-Val)

Übersicht

Beschreibung

2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- is a natural product found in Halobacillus litoralis and Ophiocordyceps sinensis with data available.

Wissenschaftliche Forschungsanwendungen

- Cyclo(Ile-Val) zeigte eine zytotoxische Aktivität und reduzierte die Lebensfähigkeit von Melanomzellen bei etwa 10 µM nach 48 Stunden Inkubation signifikant. Im Gegensatz dazu zeigte ein lineares Derivat von Cyclo(Ile-Val) keine Wirkung, was die Überlegenheit von cyclischen Peptiden gegenüber ihren linearen Gegenstücken unterstreicht .

- Die räumliche Struktur cyclischer Peptide, die synthetische Aminosäuren enthalten, ist ein Bereich der Erforschung .

- Diese cyclischen Peptide spielen eine Rolle bei der Förderung des Wachstums von nützlichen Bakterien (wie Bifidobacterium) in der menschlichen Darmmikrobiota .

- Cyclo(Ile-Val) kann mit Immunzellen oder Signalwegen interagieren und möglicherweise Immunantworten beeinflussen .

- Forscher untersuchen ihre Fähigkeit, therapeutische Wirkstoffe einzukapseln und die Arzneimittelstabilität zu verbessern, wobei sie auf bestimmte Gewebe oder Zellen abzielen .

Anticancer-Eigenschaften

Pharmakokinetik und Toxizitätsprofil

Bifidogene Wachstumsfaktoren

Immunmodulation

Arzneimittelverabreichungssysteme

Biofunktionale Materialien

Wirkmechanismus

Cyclo(Ile-Val), also known as 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- or 3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione, is a cyclic dipeptide that has been found to exhibit moderate antifungal and weak antitumor activities .

Target of Action

It’s known that the compound shows moderate antifungal and weak antitumor activities . This suggests that its targets could be related to these biological processes.

Mode of Action

It’s known that cyclic peptides can interact with their targets in a way that leads to changes in cellular processes

Biochemical Pathways

Cyclo(Ile-Val) is a cyclic dipeptide, and its biochemical pathways could be related to those of other cyclic dipeptides and branched-chain amino acids (BCAAs), which include isoleucine (Ile) and valine (Val). BCAAs play critical roles in the regulation of energy homeostasis, nutrition metabolism, gut health, immunity, and disease . They also serve as signaling molecules regulating metabolism of glucose, lipid, and protein synthesis via special signaling network, especially phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signal pathway .

Pharmacokinetics

It’s known that cyclic peptides generally show better pharmacokinetic and toxic profiles to humans than their linear counterparts . They are resistant to proteolysis and capable of crossing the intestinal barrier and blood-brain barrier .

Result of Action

The result of Cyclo(Ile-Val)'s action is its moderate antifungal and weak antitumor activities

Action Environment

The action environment of Cyclo(Ile-Val) can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the activity of cyclic peptides . .

Eigenschaften

IUPAC Name |

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-5-7(4)9-11(15)12-8(6(2)3)10(14)13-9/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQXUFYJMBDYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439982 | |

| Record name | 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104068-43-1 | |

| Record name | 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.